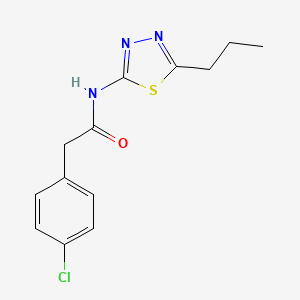

2-(4-chlorophenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Description

2-(4-Chlorophenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a propyl group at position 5 and an acetamide linkage to a 4-chlorophenyl moiety.

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3OS/c1-2-3-12-16-17-13(19-12)15-11(18)8-9-4-6-10(14)7-5-9/h4-7H,2-3,8H2,1H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCDOIRTAZRUMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 4-chlorobenzoyl chloride with 5-propyl-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to improve the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Antiviral Activity

Research has demonstrated that derivatives of thiadiazoles can exhibit antiviral properties. For instance, compounds containing the thiadiazole moiety have shown efficacy against viruses such as the Tobacco Mosaic Virus (TMV). A study indicated that certain derivatives possess significant antiviral activity, with some achieving approximately 50% inhibition of TMV .

Antimicrobial Properties

Thiadiazole derivatives have been investigated for their antimicrobial effects. The presence of the 4-chlorophenyl group enhances the compound's interaction with microbial targets, which may lead to increased potency against various bacterial strains.

Anti-inflammatory Effects

Some compounds in this class have been noted for their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses.

Applications in Agriculture

The compound's ability to inhibit viral infections in plants suggests its potential use as a plant protectant against viral pathogens. This application is particularly relevant in crops susceptible to viral diseases, where traditional chemical pesticides may not be effective.

- Antiviral Efficacy Against TMV : A series of thiadiazole derivatives were synthesized and tested for their antiviral activity against TMV. Among them, compounds with specific substituents on the thiadiazole ring exhibited notable inhibition rates comparable to commercial antiviral agents .

- Plant Protection Trials : Field trials using formulations containing thiadiazole derivatives showed promising results in reducing viral infections in crops like tobacco and tomatoes. The application led to improved yield and plant health .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific biological target. Generally, thiadiazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,3,4-thiadiazole acetamide derivatives, which exhibit structural diversity primarily in substituents on the thiadiazole ring and the acetamide-linked aromatic group. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Analysis

Substituent Effects on Physicochemical Properties :

- The propyl group in the target compound likely enhances lipophilicity compared to analogs with smaller alkyl (e.g., methylthio in 5f , ) or polar (e.g., piperazine in 4g , ) substituents. This may influence solubility and membrane permeability.

- Melting Points : Compounds with rigid aromatic substituents (e.g., 4g , 203–205°C) exhibit higher melting points than those with flexible alkyl chains (e.g., 5j , 138–140°C), reflecting differences in crystallinity.

Biological Activity Trends: Anticancer Potential: Compound 4g () demonstrated notable in vitro anticancer activity, attributed to its 4-fluorophenylpiperazine moiety, which may enhance DNA intercalation or kinase inhibition. The target compound’s propyl group could modulate similar pathways but with altered potency.

Synthetic Accessibility :

- The target compound’s synthesis would likely mirror routes used for 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (), substituting propylamine for other nucleophiles. Yields for similar reactions range from 68% to 88% ().

Biological Activity

2-(4-chlorophenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a compound of interest due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 307.33 g/mol. Its structure includes a thiadiazole ring, which is known for contributing to the biological activity of many derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound.

In Vitro Studies

-

Cytotoxicity against Cancer Cell Lines :

- The compound demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values were notably low, indicating potent activity. For instance, one study reported an IC50 of 0.28 µg/mL against MCF-7 cells .

- The mechanism of action appears to involve induction of apoptosis, as evidenced by increased levels of pro-apoptotic proteins (Bax) and caspases in treated cells .

- Cell Cycle Arrest :

In Vivo Studies

An in vivo study using tumor-bearing mice demonstrated that the compound effectively targeted sarcoma cells, reinforcing its potential for cancer treatment .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- Broad-Spectrum Activity :

- The compound exhibited moderate to strong antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 16 to 31.25 µg/mL .

- It also showed antifungal properties, although these were less pronounced compared to its antibacterial effects.

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is often influenced by their structural characteristics. Modifications on the thiadiazole ring or substituents can enhance or diminish activity:

| Compound Modification | Effect on Activity |

|---|---|

| Addition of propyl group | Increased lipophilicity and cytotoxicity |

| Variation in halogen substitution | Altered interaction with biological targets |

Such modifications have been shown to significantly affect the potency and selectivity of these compounds against cancer cells .

Case Studies

Several case studies illustrate the effectiveness of this compound:

- Study on MCF-7 Cells : A detailed investigation revealed that this compound induced apoptosis through mitochondrial pathways and significantly altered the expression levels of key regulatory proteins involved in cell survival .

- Antimicrobial Efficacy : Another study highlighted its effectiveness against multi-drug resistant bacterial strains, showcasing its potential as a lead compound for developing new antibiotics .

Q & A

Q. Characterization methods :

- NMR Spectroscopy : Confirm the presence of the 4-chlorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and propyl chain (δ 0.9–1.6 ppm for CH₃ and CH₂ groups) .

- Mass Spectrometry : Molecular ion peaks at m/z ~309.8 (molecular weight matches C₁₄H₁₅ClN₃OS) .

- FT-IR : Key absorptions include C=O (1678 cm⁻¹), C=N (1624 cm⁻¹), and C-Cl (750 cm⁻¹) .

Advanced: What experimental strategies address discrepancies in reported biological activities of thiadiazole-acetamide derivatives?

Data contradictions often arise from substituent effects or assay variability. Mitigation strategies:

- Comparative SAR Studies : Compare cytotoxicity of propyl (this compound) vs. tert-butyl (C₁₄H₁₆ClN₃OS, ) or cyclopropyl () derivatives to isolate substituent impacts.

- Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay) across studies.

- Dose-Response Analysis : Calculate IC₅₀ values under controlled conditions to minimize variability .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (employing SHELX software ) provides:

- Bond Angles/Lengths : Confirms planarity of the thiadiazole ring and spatial orientation of the 4-chlorophenyl group.

- Intermolecular Interactions : Hydrogen bonding (N–H···O=C) and π-π stacking of aromatic rings, which influence solubility and packing .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility : Poor aqueous solubility (logP ~3.5 predicted); requires DMSO or PEG-400 for in vitro studies.

- Stability : Susceptible to hydrolysis at extreme pH; store at –20°C in inert atmospheres .

Advanced: How can molecular docking elucidate its mechanism of action in cancer cells?

Q. Methodology :

- Target Selection : Prioritize kinases (e.g., EGFR) or apoptosis regulators (Bcl-2) based on structural analogs .

- Docking Software : Use AutoDock Vina with PDB structures (e.g., 1M17 for EGFR).

- Validation : Compare docking scores with known inhibitors and correlate with cytotoxicity data .

Advanced: What strategies improve bioavailability for in vivo studies?

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance absorption.

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to improve circulation time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.